1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with the molecular formula C17H18N4O. This compound is known for its unique structure, which includes a pyridinecarbonitrile core substituted with dimethylamino and benzylidene groups. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in the formation of Schiff bases.
4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Another precursor, which forms the core structure of the target compound.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N4O/c1-12-9-13(2)21(17(22)16(12)10-18)19-11-14-5-7-15(8-6-14)20(3)4/h5-9,11H,1-4H3 |
InChI Key |
FGUBHURGADNLFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)N(C)C)C#N)C |
Origin of Product |
United States |
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